1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-(6-chloro-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3 |
InChI Key |
XXIOXQZJAWDIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis typically starts from appropriately substituted pyridine derivatives, where the chlorine and methyl groups are introduced or already present on the pyridine ring. The ethan-1-ol side chain is then installed at the 3-position through nucleophilic substitution or addition reactions involving suitable precursors such as halogenated intermediates or carbonyl compounds.
Key Reaction Types
- Nucleophilic Substitution: Introduction of the ethan-1-ol group often involves nucleophilic attack by an alcohol or an alkoxide on a halogenated pyridine intermediate.
- Reduction of Carbonyl Precursors: In some routes, a carbonyl group (aldehyde or ketone) at the 3-position of the pyridine ring is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
- Chlorination: The chlorine substituent at the 6-position is introduced via selective chlorination of the pyridine ring using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Reaction Conditions
- Moderate temperatures (room temperature to reflux) are generally employed to optimize yield and minimize side reactions.
- Controlled atmospheres (inert gas) may be used to prevent oxidation or degradation of sensitive intermediates.
- Solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or ethanol are commonly used depending on the step.
Preparation of Stock Solutions and Formulations
For practical applications, especially in biological assays or in vivo studies, this compound is prepared as stock solutions with precise molarity. The following table summarizes the preparation volumes for different stock solution concentrations based on the molecular weight of the compound (approximately 116.57 g/mol as per batch-specific data):
| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |
|---|---|---|---|
| 1 mM | 5.8268 | 29.1341 | 58.2683 |
| 5 mM | 1.1654 | 5.8268 | 11.6537 |
| 10 mM | 0.5827 | 2.9134 | 5.8268 |
Note: These volumes are calculated to dissolve the specified mass of compound to achieve the desired molarity in solution.
In Vivo Formulation Preparation
The compound is often formulated for in vivo studies using a stepwise solvent addition method to ensure clarity and solubility:
- Step 1: Dissolve the compound in DMSO to create a master stock solution.
- Step 2: Sequentially add co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water, mixing and clarifying after each addition.
- Alternative: Corn oil can be used as a co-solvent following DMSO dissolution for formulations requiring oil-based vehicles.
Physical methods such as vortexing, ultrasound, or gentle heating (water bath) are employed to aid dissolution and ensure a clear solution before proceeding to the next solvent addition.
Purification and Isolation
After synthesis, purification of this compound is typically achieved through:
- Chromatography: Techniques such as column chromatography or preparative HPLC to separate the desired product from by-products.
- Distillation: When applicable, to remove volatile impurities.
- Crystallization: To obtain the compound in pure solid form.
These methods ensure high purity suitable for research and pharmaceutical applications.
Comparative Notes on Related Compounds
While direct detailed synthetic routes for this compound are limited, analogous compounds such as 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol have been synthesized via chlorination of methylpyridine derivatives followed by nucleophilic substitution or reduction steps. These methods provide insight into potential synthetic strategies applicable to the 6-chloro isomer.
Summary Table of Preparation Methods
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Chlorination | Introduction of Cl at 6-position | Thionyl chloride, PCl5, controlled temperature | Selectivity critical |
| Side Chain Introduction | Attachment of ethan-1-ol group at 3-position | Nucleophilic substitution, reduction of carbonyl | NaBH4 or alkoxide nucleophiles |
| Purification | Isolation of pure compound | Chromatography, distillation, crystallization | Ensures high purity |
| Stock Solution Preparation | Dissolution in DMSO and co-solvents for biological applications | DMSO, PEG300, Tween 80, corn oil | Stepwise addition with mixing |
| Formulation | Preparation of in vivo formulations | Sequential solvent addition, physical agitation | Clarity before next solvent addition |
Chemical Reactions Analysis
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Pyridinyl Ethanol Isomers
Pyridinyl ethanol derivatives vary significantly based on the substitution pattern of the pyridine ring. Key analogs include:
Key Observations :
- The position of the pyridine substitution (2-, 3-, or 4-) influences electronic effects and hydrogen bonding, altering NMR chemical shifts .
- Chlorine and methyl groups in the target compound likely enhance lipophilicity and steric effects compared to unsubstituted pyridinyl ethanols.
Substituted Pyridinyl Ethanol Derivatives
1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol
- Structure : Pyridine-3-yl with 2,4,6-trimethyl groups.
- Bioactivity : Demonstrates hemorheological activity (reduces blood viscosity) and antifibrotic effects in pulmonary fibrosis models .
- Comparison : The additional methyl groups in this analog may enhance metabolic stability compared to the target compound, which has only one methyl group.
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one
- Structure : Pyridine-3-yl with 2-CH₃ and 6-(4-Cl-phenyl); ketone instead of alcohol.
- Applications : Used as an intermediate in agrochemicals (e.g., insecticides) .
- Comparison : The ketone functionality increases electrophilicity, making it more reactive than the alcohol in the target compound.
Aryl-Substituted Ethanol Analogs
Key Observations :
- Fluorine and chlorine substituents on aryl rings improve metabolic resistance and binding affinity in drug design.
- The target compound’s pyridine ring may offer stronger hydrogen-bonding interactions compared to purely aromatic systems.
Biological Activity
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C_8H_10ClN_O and a molecular weight of approximately 171.62 g/mol. Its structure features a pyridine ring substituted with a chlorine atom and a hydroxyl group, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it possesses both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0098 mg/mL |
| Bacillus subtilis | 0.039 mg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and certain fungi such as Candida albicans .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2, potentially influencing the pharmacokinetics of co-administered drugs .
Study on Antimicrobial Efficacy
A study conducted on various pyridine derivatives, including this compound, demonstrated notable antibacterial activity. The compound was tested against a panel of pathogens, showing promising results in inhibiting bacterial growth. The study highlighted the importance of halogen substituents in enhancing bioactivity .
Research on Structure-Activity Relationship (SAR)
Another research effort focused on the structural modifications of pyridine derivatives to optimize their biological activity. It was found that modifications at the chlorine and hydroxyl positions significantly affected the compound's binding affinity to biological targets, which is crucial for developing more potent derivatives .
Applications in Drug Development
Given its promising biological activity, this compound is being explored for potential applications in drug development. Its ability to inhibit specific enzymes suggests it could be useful in treating conditions related to enzyme dysfunction or microbial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
